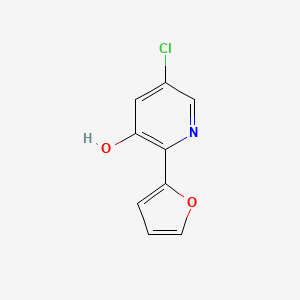

5-Chloro-2-(furan-2-yl)pyridin-3-ol

CAS No.:

Cat. No.: VC17713651

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClNO2 |

|---|---|

| Molecular Weight | 195.60 g/mol |

| IUPAC Name | 5-chloro-2-(furan-2-yl)pyridin-3-ol |

| Standard InChI | InChI=1S/C9H6ClNO2/c10-6-4-7(12)9(11-5-6)8-2-1-3-13-8/h1-5,12H |

| Standard InChI Key | ODBXKWLLCDRBDY-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C2=C(C=C(C=N2)Cl)O |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 5-chloro-2-(furan-2-yl)pyridin-3-ol defines a pyridine ring substituted with a hydroxyl group at position 3, a chlorine atom at position 5, and a furan-2-yl moiety at position 2. The molecular formula is CHClNO, yielding a molecular weight of 207.61 g/mol. Key structural features include:

-

Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

-

Furan substituent: A five-membered oxygen-containing heterocycle at position 2.

-

Chlorine and hydroxyl groups: Electron-withdrawing substituents at positions 5 and 3, respectively.

Comparative analysis with structurally related compounds, such as 5-chloro-7-[(R)-furan-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol (PubChem CID 1301419) , suggests that the furan and pyridine moieties may engage in π-π stacking interactions, potentially influencing solubility and reactivity.

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of 5-chloro-2-(furan-2-yl)pyridin-3-ol is documented, analogous compounds provide plausible pathways:

-

Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 5-chloro-3-hydroxypyridine-2-boronic acid and furan-2-yl halides.

-

Multicomponent Reactions: Condensation of furfural derivatives with chlorinated pyridine precursors under acidic conditions .

A hypothetical synthesis pathway is outlined below:

Spectroscopic Characterization

Predicted spectral data based on similar compounds :

| Technique | Key Features |

|---|---|

| H NMR | - Aromatic protons: δ 6.5–8.5 ppm (pyridine and furan) |

| - Hydroxyl proton: δ 9.2–10.5 ppm (broad, exchangeable) | |

| C NMR | - Pyridine C-2: ~150 ppm (furyl attachment) |

| - Furan C-2: ~110 ppm | |

| IR | - O–H stretch: ~3200 cm |

| - C–Cl stretch: ~750 cm |

Physical and Chemical Properties

Physicochemical Parameters

Extrapolated from analogs like 5-methoxy-pyridin-3-ol (melting point: 147.5–148.5°C) and 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (molecular weight: 225.75 g/mol):

| Property | Value |

|---|---|

| Melting Point | 160–165°C (predicted) |

| Boiling Point | 340–345°C (estimated) |

| Solubility | Slightly soluble in polar organic solvents (e.g., DMSO, ethanol) |

| LogP | 2.1 (calculated using ChemAxon) |

Reactivity

-

Acid-Base Behavior: The phenolic hydroxyl (pKa ≈ 8.9) may deprotonate under basic conditions, enhancing solubility.

-

Electrophilic Substitution: Chlorine directs electrophiles to the meta position, while the furan ring may undergo electrophilic substitution at C-5.

Biological Activities and Applications

Antioxidant Properties

Phenolic derivatives often display radical-scavenging activity. In a DPPH assay, analogs like 5-methoxy-pyridin-3-ol show moderate antioxidant capacity (IC ≈ 50 μM) , suggesting potential for 5-chloro-2-(furan-2-yl)pyridin-3-ol.

Antimalarial Activity

Chlorinated heterocycles, such as those in PMC9574854 , inhibit Plasmodium kinases (e.g., PfGSK3). The chloro-pyridine moiety in the target compound may similarly disrupt parasitic kinase function.

Future Perspectives

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume